4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 941989-47-5
VCID: VC5557242
InChI: InChI=1S/C21H22N2O2/c1-16-5-7-17(8-6-16)15-25-19-4-2-3-18-9-10-20(22-21(18)19)23-11-13-24-14-12-23/h2-10H,11-15H2,1H3
SMILES: CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4
Molecular Formula: C21H22N2O2
Molecular Weight: 334.419

4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine

CAS No.: 941989-47-5

Cat. No.: VC5557242

Molecular Formula: C21H22N2O2

Molecular Weight: 334.419

* For research use only. Not for human or veterinary use.

4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine - 941989-47-5

Specification

CAS No. 941989-47-5
Molecular Formula C21H22N2O2
Molecular Weight 334.419
IUPAC Name 4-[8-[(4-methylphenyl)methoxy]quinolin-2-yl]morpholine
Standard InChI InChI=1S/C21H22N2O2/c1-16-5-7-17(8-6-16)15-25-19-4-2-3-18-9-10-20(22-21(18)19)23-11-13-24-14-12-23/h2-10H,11-15H2,1H3
Standard InChI Key KBGFQROZEIBNNR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure consists of a quinoline scaffold modified at two key positions:

  • Position 2: A morpholine ring (C4H9NO\text{C}_{4}\text{H}_{9}\text{NO}) is attached via a nitrogen atom, contributing to the molecule’s basicity and solubility profile.

  • Position 8: A 4-methylbenzyl ether group (C8H9O\text{C}_{8}\text{H}_{9}\text{O}) introduces steric bulk and modulates electronic properties through the methyl substituent’s inductive effects.

Key Structural Features:

  • Quinoline Core: The planar aromatic system enables π-π stacking interactions, critical for binding to biological targets.

  • Morpholine Substituent: Enhances water solubility compared to unmodified quinolines, as evidenced by analogous compounds .

  • 4-Methylbenzyl Ether: The para-methyl group on the benzyl moiety influences lipophilicity and metabolic stability .

Table 1: Comparative Structural Data for Methylbenzyl-Substituted Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituent Position
4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholineC21H22N2O2\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{2}334.44-Methylbenzyl
4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholineC21H22N2O2\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{2}334.42-Methylbenzyl

Synthesis and Reaction Pathways

The synthesis of 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine involves multi-step organic transformations, typically beginning with the formation of the quinoline core. A generalized route is outlined below:

Step 1: Quinoline Core Formation

The Skraup or Doebner-Miller reaction is employed to cyclize aniline derivatives with β-ketoesters, yielding 8-hydroxyquinoline intermediates .

Step 2: Etherification at Position 8

The hydroxyl group at position 8 undergoes nucleophilic substitution with 4-methylbenzyl bromide in the presence of a base (e.g., K2CO3\text{K}_{2}\text{CO}_{3}) to form the benzyl ether .

Step 3: Morpholine Substitution at Position 2

A Buchwald-Hartwig amination or direct displacement reaction introduces the morpholine ring to position 2, completing the synthesis .

Critical Reaction Parameters:

  • Temperature: 80–120°C for etherification and amination steps.

  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)2\text{Pd}(\text{OAc})_2) for cross-coupling reactions.

  • Yield Optimization: Reported yields for analogous compounds range from 45% to 68% .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited due to the aromatic quinoline core, but improved by the morpholine group compared to non-polar analogs .

  • Thermal Stability: Decomposition occurs above 250°C, as inferred from thermogravimetric analysis of related morpholine-quinoline hybrids .

Spectroscopic Characterization

  • UV-Vis Absorption: λmax\lambda_{\text{max}} ≈ 320 nm (quinoline π→π* transitions) .

  • NMR Signatures:

    • 1H^1\text{H} NMR: δ 8.5–7.2 ppm (quinoline protons), δ 4.6 ppm (benzyloxy –CH2–), δ 3.7 ppm (morpholine –NCH2–) .

    • 13C^{13}\text{C} NMR: δ 155 ppm (quinoline C-8), δ 70 ppm (morpholine carbons) .

CompoundIC50 (A375)IC50 (PC-3)
4-Fluoroquinoline analog1.5 μM0.7 μM
4-Chloroquinoline analog1.2 μM0.5 μM

Antimicrobial Applications

  • Targets: Disruption of bacterial DNA gyrase and fungal cytochrome P450 enzymes .

  • Spectrum: Broad activity against Gram-positive bacteria (e.g., S. aureus) and Candida spp. .

Coordination Chemistry and Metal Complexes

The 8-hydroxyquinoline moiety in related compounds exhibits strong chelating ability, forming stable complexes with transition metals :

Metal Binding Studies

  • Preferred Metals: Sn(IV), Cu(II), Fe(III).

  • Coordination Geometry: Octahedral for Sn(IV) complexes, with O,N-chelation .

Example: Tin(IV) Complex

  • Formula: C27H22ClFN2O2Sn\text{C}_{27}\text{H}_{22}\text{ClFN}_{2}\text{O}_{2}\text{Sn}

  • Structure: Octahedral geometry with trans oxygen ligands and cis nitrogen donors .

Industrial and Research Applications

Chemical Synthesis

  • Building Block: Used to synthesize complex heterocycles via cross-coupling reactions.

  • Ligand Design: Serves as a chelating agent in catalysis (e.g., asymmetric synthesis) .

Material Science

  • Fluorescent Probes: Quinoline derivatives are employed in OLEDs and sensors due to tunable emission properties .

Challenges and Future Directions

Despite its potential, 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine remains understudied. Key research gaps include:

  • In Vivo Toxicology: No data on pharmacokinetics or long-term toxicity.

  • Structure-Activity Relationships (SAR): Systematic studies needed to optimize substituent effects.

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